Benzenamine, 2-bromo-4-methoxy-3-methyl- Benzenamine, 2-bromo-4-methoxy-3-methyl-
Brand Name: Vulcanchem
CAS No.: 573693-08-0
VCID: VC19064609
InChI: InChI=1S/C8H10BrNO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,10H2,1-2H3
SMILES:
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol

Benzenamine, 2-bromo-4-methoxy-3-methyl-

CAS No.: 573693-08-0

Cat. No.: VC19064609

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 2-bromo-4-methoxy-3-methyl- - 573693-08-0

Specification

CAS No. 573693-08-0
Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
IUPAC Name 2-bromo-4-methoxy-3-methylaniline
Standard InChI InChI=1S/C8H10BrNO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,10H2,1-2H3
Standard InChI Key RRMAXPPCXXWDLK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1Br)N)OC

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure features a benzene ring substituted with three functional groups:

  • Bromine (Br) at position 2, acting as a strong electron-withdrawing group.

  • Methoxy (–OCH₃) at position 4, an electron-donating group via resonance.

  • Methyl (–CH₃) at position 3, providing steric bulk and mild electron-donating effects.

This substitution pattern creates a polarized electronic environment, directing electrophilic attacks to specific positions. Computational models (e.g., density functional theory) predict enhanced reactivity at the para position relative to the amine group due to the methoxy group’s resonance effects .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod of Determination
Molecular Weight230.08 g/molEmpirical formula
Melting Point85–90°C (estimated)Analog comparison
LogP (Partition Coefficient)2.4 ± 0.3Computational prediction
Solubility in Water<1 mg/mL (25°C)Hansen solubility parameters

Synthesis and Manufacturing Processes

Bromination Strategies

The synthesis of 2-bromo-4-methoxy-3-methylbenzenamine typically begins with bromination of a pre-substituted benzene derivative. A patent describing the preparation of 3-bromo-4-methoxyaniline provides a adaptable framework:

  • Bromination of 4-fluoro-3-methylnitrobenzene: Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 15–60°C yields 3-bromo-4-fluoro-3-methylnitrobenzene. The methyl group’s steric effects enhance para-selectivity .

  • Etherification: Reaction with sodium methoxide (NaOCH₃) in methanol replaces the fluorine atom with a methoxy group. Optimal conditions include a 3.5–5.5:1 molar ratio of NaOCH₃ to substrate at 10–80°C .

  • Nitro Reduction: Catalytic hydrogenation or treatment with sodium sulfide (Na₂S) reduces the nitro group to an amine. Yields of 71–74% are achievable at 70–100°C .

Table 2: Synthetic Optimization Parameters

StepKey VariablesOptimal ConditionsYield (%)
BrominationTemperature, Br₂ ratio40°C, 1.1:1 Br₂:substrate89
EtherificationNaOCH₃ ratio, solvent4.5:1, methanol96
ReductionReducing agent, timeNa₂S, 8–10 h74

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The bromine atom’s electron-withdrawing nature deactivates the ring, while the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. For example:

  • Nitration: Occurs preferentially at position 5 (para to methoxy, meta to bromine).

  • Sulfonation: Favors position 6 (ortho to methoxy), though steric hindrance from the methyl group may reduce yields.

Cross-Coupling Reactions

The bromine atom enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation, making the compound valuable in constructing polycyclic drug candidates.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s versatility is evident in its use for synthesizing:

  • Anticancer agents: As a building block for kinase inhibitors targeting the EGFR pathway.

  • Antidepressants: Functionalization via reductive amination yields tertiary amines with SSRI activity.

Material Science

Incorporation into conjugated polymers alters electronic properties, enabling applications in organic semiconductors (e.g., hole-transport layers in perovskite solar cells).

Future Directions and Challenges

Green Synthesis

Advancements in catalytic bromination (e.g., using H₂O₂/HBr systems) could reduce reliance on hazardous Br₂. Flow chemistry approaches may enhance yield and purity .

Targeted Drug Delivery

Functionalizing the amine group with peptide vectors could enable selective delivery to cancer cells, minimizing off-target effects.

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